molecular formula C5H10O B038448 (2S)-2-propyloxirane CAS No. 123731-68-0

(2S)-2-propyloxirane

Cat. No. B038448
CAS RN: 123731-68-0
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-YFKPBYRVSA-N
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Description

(2S)-2-propyloxirane, also known as (S)-(+)-propylene oxide, is a chiral epoxide that has been widely used in organic synthesis and as a chiral building block for the preparation of biologically active compounds.

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Ruthenium-catalyzed cyclization of 2-propyloxirane was studied for efficient production of certain organic compounds. This process showed solvent-dependent chemoselectivity, proving significant for organic synthesis (Lin, Maddirala, & Liu, 2005).
    • In another study, 2-methyl-2-vinyloxirane was used as a masked dienolate in direct vinylogous Mannich-type reactions, an important intermediate for synthesizing specific organic compounds (Lautens, Tayama, & Nguyen, 2004).
  • Sensor Technology :

    • A study highlighted the use of a MoS2/ZnO-based photoelectrochemical sensor for determining synthetic antioxidant propyl gallate. This application is beneficial for food quality monitoring and controlling the use of antioxidants in foods (Han et al., 2019).
  • Environmental and Toxicity Studies :

    • Research on 2,4-D herbicide toxicity indicated rapid advancements in this area, with significant contributions from countries like the USA, Canada, and China. This is relevant in assessing the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
  • Materials Science and Corrosion Inhibition :

    • Epoxy polymers, including those related to oxirane structures, were studied for their anticorrosive properties on carbon steel in acidic solutions. Such studies are crucial for developing new materials with enhanced corrosion resistance (Dagdag et al., 2020).
  • Drug Discovery and Synthesis :

    • Trifluoromethylmorpholines, synthesized using related oxirane compounds, were identified as potential building blocks in drug discovery, highlighting the role of these compounds in pharmaceutical research (Shcherbatiuk et al., 2013).

properties

IUPAC Name

(2S)-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURNNNQIFDVCA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-propyloxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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